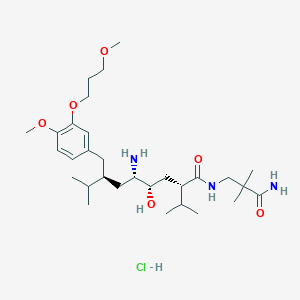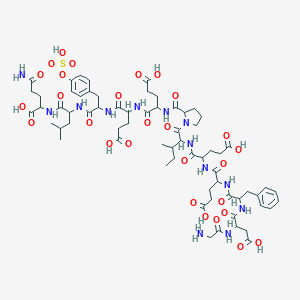
5-chloro-3-phenyl-4-Isoxazolecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-chloroisoxazole-4-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group at the 3-position, a chlorine atom at the 5-position, and an aldehyde group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 3-Phenyl-5-chloroisoxazole-4-carbaldehyde, often employs high-throughput methods to ensure scalability and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5-chloroisoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, Grignard reagents
Major Products:
Oxidation: 3-Phenyl-5-chloroisoxazole-4-carboxylic acid
Reduction: 3-Phenyl-5-chloroisoxazole-4-methanol
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The phenyl and chlorine substituents can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Phenylisoxazole-4-carbaldehyde
- 5-Chloroisoxazole-4-carbaldehyde
- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Comparison: 3-Phenyl-5-chloroisoxazole-4-carbaldehyde is unique due to the presence of both phenyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, this compound may exhibit enhanced stability, reactivity, and specificity in various applications .
Properties
CAS No. |
100230-72-6 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(6-13)9(12-14-10)7-4-2-1-3-5-7/h1-6H |
InChI Key |
XGQDMZXONSJFJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Synonyms |
5-CHLORO-3-PHENYL-4-ISOXAZOLECARBOXALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















